molecular formula C14H13F3N2O B8407684 N-(4-Cyano-3-trifluoromethyl-phenyl)-2-propyl-acrylamide

N-(4-Cyano-3-trifluoromethyl-phenyl)-2-propyl-acrylamide

Cat. No. B8407684
M. Wt: 282.26 g/mol
InChI Key: IYDDDRMHELUYFD-UHFFFAOYSA-N
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Patent
US08088811B2

Procedure details

Following the procedure described in Example 1, starting from 4-cyano-3-trifluoromethyl-aniline and 2-propyl-acrylic acid, the title compound was prepared as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][C:4]=1[C:10]([F:13])([F:12])[F:11])#[N:2].[CH2:14]([C:17](=[CH2:21])[C:18](O)=[O:19])[CH2:15][CH3:16]>>[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH:7][C:18](=[O:19])[C:17]([CH2:14][CH2:15][CH3:16])=[CH2:21])=[CH:5][C:4]=1[C:10]([F:11])([F:12])[F:13])#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C=C(N)C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(C(=O)O)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)NC(C(=C)CCC)=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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